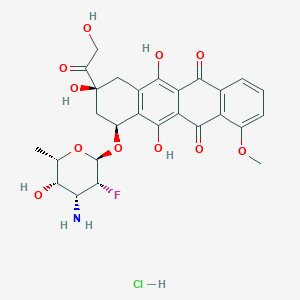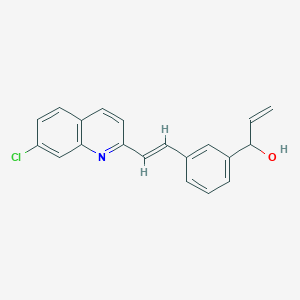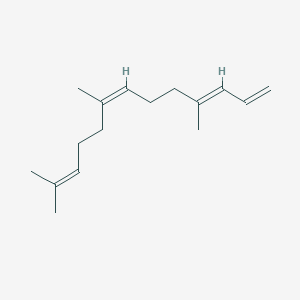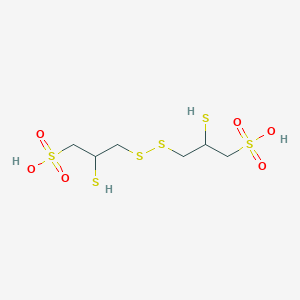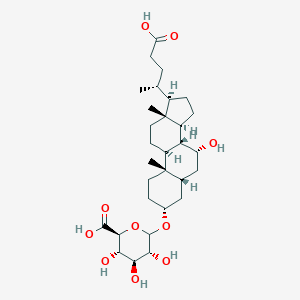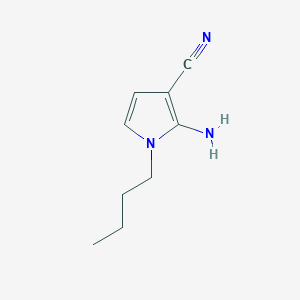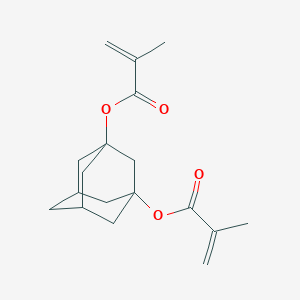
1,3-Adamantanediol dimethacrylate
Overview
Description
1,3-Adamantanediol dimethacrylate (ADMA) is a chemical compound that is widely used in the field of dentistry. It is a type of dimethacrylate monomer that is used in the synthesis of dental composites, which are materials that are used to fill cavities and restore damaged teeth. ADMA is known for its excellent mechanical properties, biocompatibility, and low shrinkage, which make it an ideal material for dental applications.
Scientific Research Applications
Thermal Stability in Polymer Networks : The radical polymerization of trimethacrylate with adamantane-like cores, similar to 1,3-Adamantanediol dimethacrylate, results in networked polymers with higher thermal stability compared to those derived from 1,3,5-cyclohexanetriol. This highlights the impact of core rigidity on thermal stability in polymer applications (Okamoto et al., 2015).
High-Temperature Applications : Poly(1-adamantyl methacrylate), which shares a structural similarity with this compound, demonstrates high glass transition temperatures and increased molecular weight, making it suitable for high-temperature applications (Matsumoto et al., 1991).
Physicochemical Properties and Thermo-Oxidative Stability : Diesters synthesized from derivatives of 1,3-Adamantanediol show promising physicochemical properties and thermo-oxidative stability, outperforming some traditional compounds like trimethylolpropane and neopentyl glycol (Ivleva et al., 2018).
Crystal Structures and Luminescence in Uranyl Ion Complexes : Uranyl ion complexes with 1,3-adamantanediacetate, a related compound, display diverse crystal structures and luminescence properties, ranging from ribbon-like 1D coordination polymers to 2D arrangements (Thuéry & Harrowfield, 2015).
Pharmacological Effects : 1-amino-adamantanes, including memantine, produce effects through interaction with the NMDA-receptor-gated ion channel, indicating potential antiparkinsonian and antispastic activity. This demonstrates the biomedical relevance of adamantane derivatives (Kornhuber et al., 1991).
Shape Memory Materials : Adamantane-containing polyurethanes exhibit good mechanical properties and broad glass transition temperatures, with impressive shape memory properties. This includes 98% fixation and 91% recovery in dual-shape memory procedures (Zou et al., 2018).
High Heat Resistance in Epoxy Compounds : Novel epoxy compounds with an adamantane ring, related to this compound, show high heat resistance and low coloration. They are potential precursors for high heat-resistant resins (Maehara et al., 2009).
Safety and Hazards
Safety data sheets suggest avoiding breathing mist, gas, or vapors of 1,3-Adamantanediol dimethacrylate. Contact with skin and eyes should be avoided. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured, and all sources of ignition should be removed .
Mechanism of Action
Target of Action
It’s known that adamantane derivatives often interact with various biological targets due to their unique cage-like structure .
Mode of Action
Adamantane derivatives are known for their ability to interact with biological systems, often through hydrophobic interactions .
Result of Action
It’s known that adamantane derivatives can exhibit a wide range of biological activities, including antiviral, anticancer, and antimicrobial effects .
properties
IUPAC Name |
[3-(2-methylprop-2-enoyloxy)-1-adamantyl] 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O4/c1-11(2)15(19)21-17-6-13-5-14(7-17)9-18(8-13,10-17)22-16(20)12(3)4/h13-14H,1,3,5-10H2,2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZDPKCUTBVCGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC12CC3CC(C1)CC(C3)(C2)OC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
122066-43-7 | |
| Record name | 3-[(2-methylprop-2-enoyl)oxy]adamantan-1-yl 2-methylprop-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





